REACTION_CXSMILES
|
C([N:4]1[C:10]2[CH:11]=[CH:12][C:13]([Cl:15])=[CH:14][C:9]=2[C:8]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[F:22])=[N:7][CH2:6][C:5]1=[O:23])C=C.[Mn]([O-])(=O)(=O)=[O:25].[K+].[CH3:30][C:31]([CH3:33])=[O:32]>>[Cl:15][C:13]1[CH:12]=[CH:11][C:10]2[N:4]([CH2:30][CH:31]([OH:32])[CH2:33][OH:25])[C:5](=[O:23])[CH2:6][N:7]=[C:8]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[F:22])[C:9]=2[CH:14]=1 |f:1.2|
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Name
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1-allyl-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Quantity
|
33 g
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Type
|
reactant
|
Smiles
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C(C=C)N1C(CN=C(C2=C1C=CC(=C2)Cl)C2=C(C=CC=C2)F)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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[Mn](=O)(=O)(=O)[O-].[K+]
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Name
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buffer solution
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Quantity
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300 mL
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Type
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solvent
|
Smiles
|
|
Type
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CUSTOM
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Details
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with stirring to the foregoing solution
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added dropwise at 10°C within 20 minutes
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Duration
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20 min
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Type
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FILTRATION
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Details
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After complete decolouration of the potassium permanganate solution, the mixture is filtered off under vacuum from the manganese dioxide
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Type
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WASH
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Details
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the manganese dioxide is washed with acetone
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Type
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CUSTOM
|
Details
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the residue is extensively freed from acetone on a rotary evaporator
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Type
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ADDITION
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Details
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The remaining aqueous solution is treated with equal portions of methanol, toluene and cyclohexane
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Type
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CUSTOM
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Details
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partitioned
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Type
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STIRRING
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Details
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by stirring well
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Type
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CUSTOM
|
Details
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The aqueous/ methanolic phase is then extensively freed from methanol on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the remaining aqueous phase is extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The ethyl acetate solution is washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is brought to crystallization
|
Type
|
CUSTOM
|
Details
|
By recrystallization of the first crystalline product from ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2CC(CO)O)=O)C2=C(C=CC=C2)F)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |